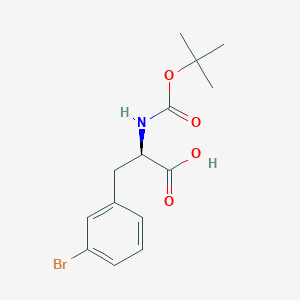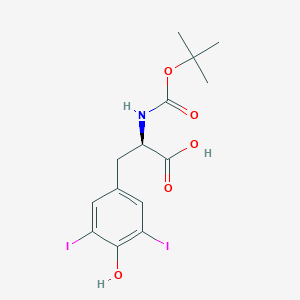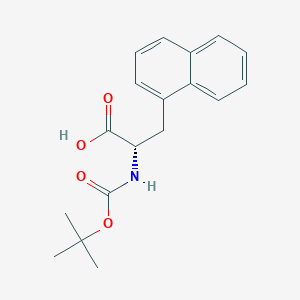
1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
Vue d'ensemble
Description
1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
N-Boc-1-aminocyclobutanecarboxylic acid is known to interact with two primary targets: the NMDA receptor and the TRPA1 receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane . The TRPA1 receptor, on the other hand, is an ion channel located on the plasma membrane of many human and animal cells. This receptor is best known as a sensor for environmental irritants, cold temperatures, and mechanical pressure .
Mode of Action
N-Boc-1-aminocyclobutanecarboxylic acid acts as a partial agonist at the glycine site of the NMDA receptor It also acts as an antagonist of the TRPA1 receptor
Biochemical Pathways
neuronal signaling . By acting as a partial agonist of the NMDA receptor, it may influence the flow of calcium ions into the neuron, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory . By acting as an antagonist of the TRPA1 receptor, it may help to modulate pain and inflammation responses .
Result of Action
The molecular and cellular effects of N-Boc-1-aminocyclobutanecarboxylic acid’s action are likely to be diverse, given its multiple targets. By modulating the activity of the NMDA receptor, it could influence a variety of neuronal functions, including learning and memory, pain perception, and possibly even mood and emotion . Its antagonistic action on the TRPA1 receptor could potentially make it useful in treating conditions characterized by overactivation of this receptor, such as certain types of pain and inflammation .
Analyse Biochimique
Biochemical Properties
It is known to be used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . This suggests that it may interact with enzymes such as cathepsins, which are proteases involved in protein catabolism.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-Boc-1-aminocyclobutanecarboxylic acid in laboratory settings. It is known to be stable at room temperature .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-10(7(12)13)5-4-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVVUKFHORPDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363748 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120728-10-1 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558723.png)





